molecular formula C5H6Br2N2 B13604280 4-Bromo-3-methylpyridazine hydrobromide

4-Bromo-3-methylpyridazine hydrobromide

Cat. No.: B13604280
M. Wt: 253.92 g/mol
InChI Key: FQQIJKLXJPONJP-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpyridazine hydrobromide is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom and a methyl group attached to the pyridazine ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methylpyridazine hydrobromide typically involves the bromination of 3-methylpyridazine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the pyridazine ring.

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylpyridazine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridazine ring.

Major Products Formed

    Substitution Reactions: Products include 4-azido-3-methylpyridazine and 4-thiocyanato-3-methylpyridazine.

    Oxidation Reactions: Products include 4-bromo-3-pyridazinecarboxylic acid and 4-bromo-3-pyridazinecarboxaldehyde.

    Reduction Reactions: Products include 4-bromo-3-methyl-1,2-dihydropyridazine.

Scientific Research Applications

4-Bromo-3-methylpyridazine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and as a ligand in receptor binding studies.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylpyridazine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the pyridazine ring can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methyl group can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-Bromo-3-methylpyridazine hydrobromide can be compared with other similar compounds such as:

    4-Chloro-3-methylpyridazine: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.

    3-Methylpyridazine: Lacks the halogen substituent, making it less reactive in certain substitution reactions.

    4-Bromo-3-ethylpyridazine: Similar structure but with an ethyl group instead of a methyl group, leading to differences in steric and electronic properties.

The uniqueness of this compound lies in its specific reactivity due to the presence of both the bromine atom and the methyl group, making it a valuable compound in various chemical and biological studies.

Properties

Molecular Formula

C5H6Br2N2

Molecular Weight

253.92 g/mol

IUPAC Name

4-bromo-3-methylpyridazine;hydrobromide

InChI

InChI=1S/C5H5BrN2.BrH/c1-4-5(6)2-3-7-8-4;/h2-3H,1H3;1H

InChI Key

FQQIJKLXJPONJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=N1)Br.Br

Origin of Product

United States

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